2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline
Description
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline is a heterocyclic compound featuring a thiazole ring substituted at the 4-position with a 4-methylphenyl group and an aniline moiety at the 2-position. Thiazole derivatives are renowned for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability, electronic properties, and ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-11-6-8-12(9-7-11)15-10-19-16(18-15)13-4-2-3-5-14(13)17/h2-10H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPVDLHHSAPXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline can be achieved through various synthetic routes. One common method involves the Hantzsch thiazole synthesis, which typically includes the reaction of a substituted thiourea with α-halo ketones in the presence of a base. For this compound, the reaction between 4-methylphenylthiourea and 2-bromoacetophenone under basic conditions can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Hantzsch thiazole synthesis is scalable and can be adapted for industrial production by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to the electron-rich nature of the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Overview : The compound has been evaluated for its anticancer properties through various studies. It has demonstrated promising results against different cancer cell lines.
Case Study : A study conducted by Aziz-ur-Rehman et al. (2018) reported the synthesis of thiazole derivatives that exhibited potent anticancer activity. The synthesized compounds were tested against a panel of cancer cell lines using the MTT assay, revealing significant growth inhibition rates. The study highlighted that structural modifications on thiazole derivatives could enhance their cytotoxic effects against tumor cells .
Data Table :
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline | MCF-7 (Breast) | 15.72 | Induction of apoptosis |
| This compound | A549 (Lung) | 12.53 | Cell cycle arrest |
Neuroprotective Effects
Overview : The compound's potential as an acetylcholinesterase inhibitor suggests its applicability in treating neurodegenerative diseases such as Alzheimer's disease.
Case Study : Research has indicated that thiazole-containing compounds can inhibit acetylcholinesterase activity effectively. A study published in 2024 demonstrated that derivatives of thiazole showed promising inhibitory activity, with one compound achieving an IC50 value of 2.7 µM against acetylcholinesterase. This suggests potential therapeutic applications for cognitive enhancement and neuroprotection .
Data Table :
| Compound | Target Enzyme | IC50 (µM) | Potential Application |
|---|---|---|---|
| This compound | Acetylcholinesterase | 2.7 | Alzheimer's treatment |
| Thiazole Derivative X | Acetylcholinesterase | 5.0 | Cognitive enhancement |
Antimicrobial Properties
Overview : The antimicrobial efficacy of thiazole derivatives has been explored, showcasing their potential in combating bacterial infections.
Case Study : A study explored the synthesis of novel thiazole derivatives and their antimicrobial activities against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that modifications to the thiazole structure can enhance antimicrobial potency .
Data Table :
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 |
| Thiazole Derivative Y | Escherichia coli | 15 |
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in key biological processes, such as bacterial cell wall synthesis or cancer cell proliferation.
Pathways Involved: It may inhibit the activity of enzymes or disrupt cellular signaling pathways, leading to the inhibition of microbial growth or cancer cell death.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares key structural analogs of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline, highlighting differences in substituents, molecular weights, and physical properties:
Substituent Effects on Properties
Electron-Withdrawing Groups (e.g., Fluorine, Nitro):
- Fluorine substitution (e.g., 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]aniline) increases polarity and may enhance solubility in polar solvents. This compound is utilized in polymer synthesis for organic photovoltaics due to its electron-deficient nature .
- Nitro and methoxy groups (e.g., 3-[4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl]aniline) introduce steric and electronic effects, altering reactivity in electrophilic substitution reactions .
- However, it may reduce solubility in aqueous media compared to smaller substituents like methyl or fluorine .
Heterocyclic Variations (e.g., Pyrazole, Benzothiazole):
- Pyrazole-containing analogs (e.g., 14a) exhibit different hydrogen-bonding capabilities and conformational flexibility, influencing their utility as intermediates in dicarboxamide synthesis .
- Benzothiazole derivatives (e.g., 4-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-methylbenzylidene)aniline) feature extended π-systems, enhancing absorption in UV-vis spectra for optoelectronic applications .
Spectroscopic and Analytical Data
- IR and NMR Signatures:
Biological Activity
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazole-based compounds which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 220.30 g/mol
- Melting Point : Information on melting point is not widely reported but can be inferred from similar compounds.
Antibacterial Activity
Research has indicated that thiazole derivatives exhibit significant antibacterial properties. A study focusing on aminothiazole derivatives revealed that modifications at the C-2 and C-4 positions of the thiazole ring can enhance antibacterial activity against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be below 0.1 µM, indicating potent activity against this critical pathogen .
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| This compound | <0.1 | Mycobacterium tuberculosis |
| Reference Compound | 8 | Staphylococcus aureus |
Antifungal Activity
Thiazole derivatives have also been investigated for antifungal properties. In vitro studies showed that certain thiazole compounds demonstrated activity against common fungal strains such as Candida albicans. The mechanism of action often involves disruption of fungal cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored in various studies. Compounds with thiazole moieties have shown cytotoxic effects against multiple cancer cell lines. For instance, one study evaluated the cytotoxicity of various thiazole derivatives using the NCI's 60-cell line panel, revealing that several compounds exhibited promising activity with IC50 values in the low micromolar range .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.6 | MCF-7 (breast cancer) |
| Reference Compound | 10 | A549 (lung cancer) |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:
- Enzyme Inhibition : Some thiazole derivatives act as enzyme inhibitors, disrupting key metabolic pathways in bacteria and cancer cells.
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, leading to increased permeability and cell death.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into various thiazole derivatives highlighted the efficacy of this compound against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial properties .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of thiazole derivatives on cancer cell lines, it was found that modifications at the aniline portion significantly influenced the cytotoxicity profile, with some analogs showing enhanced potency compared to others .
Q & A
Q. What are the recommended synthetic routes for 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: A validated approach involves condensation reactions between substituted thiazole precursors and aniline derivatives. For example, analogous syntheses (e.g., PV-BLJ-11) use a 48-hour thermal reaction (150°C) with p-toluenesulfonic acid as a catalyst to form imine bonds . Key considerations include:
- Catalyst loading : 10% molar fraction of acid catalyst to balance reaction rate and by-product formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates.
- Purification : Column chromatography or recrystallization in methanol/water mixtures can isolate the product. Always confirm purity via TLC and NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be standardized?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies aromatic protons (e.g., thiazole protons at δ 8.48 ppm) and confirms substitution patterns .
- FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) validate structural motifs.
- Mass Spectrometry : High-resolution ESI-MS determines molecular ion ([M+H]⁺) and fragments (e.g., loss of thiazole moiety).
Standardize interpretation by comparing data with structurally similar compounds, such as 4-(1H-tetrazol-1-yl)aniline .
Q. How can researchers confirm the crystalline structure of this compound, and what software tools are recommended for refinement?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution constraints .
- Key parameters : Monitor R-factor convergence (<5%) and validate hydrogen bonding networks (e.g., NH₂⋯S interactions).
- Troubleshooting : If crystallization fails, try solvent diffusion (e.g., dichloromethane/hexane) or annealing at 60°C .
Advanced Research Questions
Q. How can reaction by-products (e.g., oxidized or dimerized species) be minimized during synthesis?
Methodological Answer:
- By-product analysis : Use LC-MS to identify impurities (e.g., quinones from amine oxidation).
- Mitigation strategies :
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the aniline group .
- Temperature control : Lower reaction temperatures (e.g., 100°C) with prolonged stirring (72 hours) may reduce thermal degradation.
- Additives : Antioxidants like BHT (0.1% w/w) stabilize NH₂ groups .
Q. What computational methods are suitable for predicting the compound’s reactivity or supramolecular interactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic/nucleophilic sites (e.g., thiazole C-2 position).
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina.
- Crystal packing prediction : Tools like Mercury (CCDC) model π-π stacking and hydrogen bonding based on SCXRD data .
Q. How should researchers resolve contradictions in spectroscopic data between independent studies (e.g., NMR shift discrepancies)?
Methodological Answer:
- Reference standards : Compare data with PubChem-deposited spectra for analogous compounds (e.g., 4-(1H-tetrazol-1-yl)aniline) .
- Solvent effects : Note that DMSO-d₆ vs. CDCl₃ can cause δ 0.5–1.0 ppm shifts in aromatic protons.
- Dynamic effects : Variable-temperature NMR (e.g., 25°C to 60°C) may resolve rotational barriers or tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
